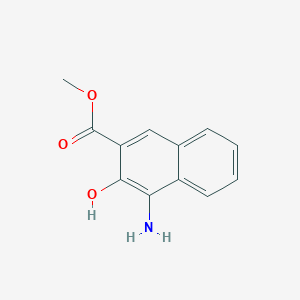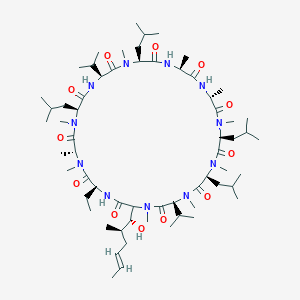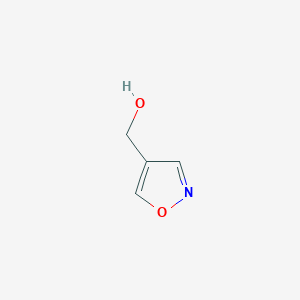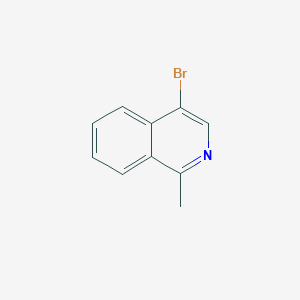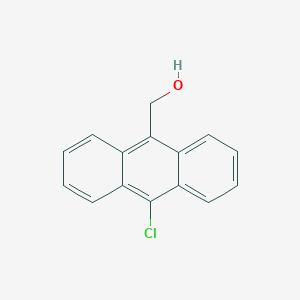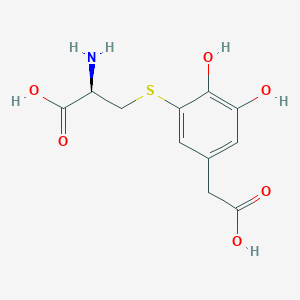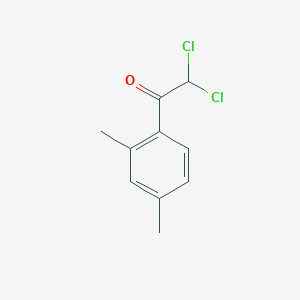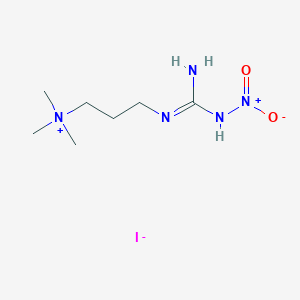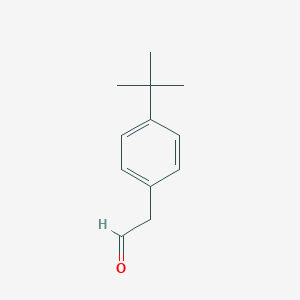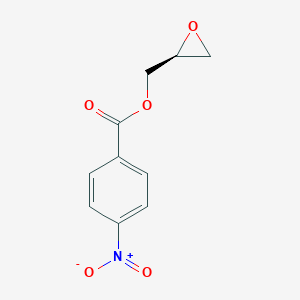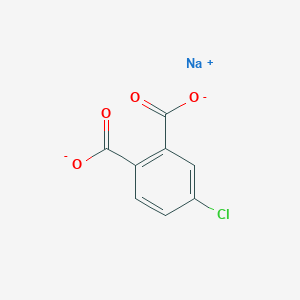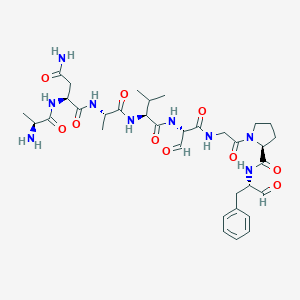
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl), commonly known as cGPNAVS, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of cGPNAVS makes it an attractive candidate for drug development, as well as a valuable tool for studying biological systems.
Mécanisme D'action
The mechanism of action of cGPNAVS is not fully understood, but it is believed to be related to its ability to interact with biological membranes. cGPNAVS has a unique amphipathic structure, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. This interaction can disrupt the integrity of the membrane, leading to cell death or altered cellular function.
Biochemical and Physiological Effects:
cGPNAVS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that cGPNAVS can inhibit the growth of various cancer cell lines, as well as several bacterial and fungal strains. Additionally, cGPNAVS has been shown to possess anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of cGPNAVS is its stable and cyclic structure, which makes it resistant to enzymatic degradation. Additionally, cGPNAVS is relatively easy to synthesize using solid-phase peptide synthesis techniques. However, one of the limitations of cGPNAVS is its hydrophobic nature, which can make it difficult to study in aqueous environments.
Orientations Futures
There are several future directions for the study of cGPNAVS. One potential area of research is the development of cGPNAVS-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of cGPNAVS and its interactions with biological membranes. Finally, cGPNAVS may be used as a tool for studying the structure and function of biological membranes, which could have implications for the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of cGPNAVS involves several steps, including solid-phase peptide synthesis and cyclization. The solid-phase peptide synthesis is carried out using a resin-bound amino acid, which is sequentially added to the growing peptide chain. After the complete assembly of the peptide, cyclization is achieved by the formation of a peptide bond between the N- and C-termini of the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous sample.
Applications De Recherche Scientifique
CGPNAVS has been extensively studied for its potential applications in various scientific fields. In the field of drug development, cGPNAVS has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, cGPNAVS has been used as a molecular probe to study protein-protein interactions, as well as a tool for studying the structure and function of biological membranes.
Propriétés
Numéro CAS |
107729-99-7 |
|---|---|
Nom du produit |
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
Formule moléculaire |
C34H49N9O10 |
Poids moléculaire |
743.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,3-dioxo-1-[[2-oxo-2-[(2S)-2-[[(2S)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]ethyl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C34H49N9O10/c1-18(2)28(42-30(49)20(4)38-32(51)23(14-26(36)46)40-29(48)19(3)35)34(53)41-24(17-45)31(50)37-15-27(47)43-12-8-11-25(43)33(52)39-22(16-44)13-21-9-6-5-7-10-21/h5-7,9-10,16-20,22-25,28H,8,11-15,35H2,1-4H3,(H2,36,46)(H,37,50)(H,38,51)(H,39,52)(H,40,48)(H,41,53)(H,42,49)/t19-,20-,22-,23-,24-,25-,28-/m0/s1 |
Clé InChI |
IAIHCBKGAQMMFY-BXYHPFQCSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C=O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
SMILES canonique |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Autres numéros CAS |
107729-99-7 |
Séquence |
ANAVXGPF |
Synonymes |
C-GPPAAAVS cyclo(Gly-Pro-Phe-Ala-Asn-Ala-Val-Ser) cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



